BenchChemオンラインストアへようこそ!

N-[(1E)-(methoxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

TrkA inhibition Kinase profiling Selectivity screening

N-[(1E)-(methoxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide (CAS 338394-07-3) is a synthetic small molecule belonging to the 2,5-bis(2,2,2-trifluoroethoxy)benzamide class, a scaffold historically associated with ion channel modulation (e.g., flecainide) and more recently explored in kinase inhibitor patents. The compound features an (E)-methoxyiminomethyl side chain off the benzamide nitrogen, distinguishing it from aminoalkyl-substituted analogs, and is supplied for research and laboratory use only.

Molecular Formula C13H12F6N2O4
Molecular Weight 374.239
CAS No. 338394-07-3
Cat. No. B2605156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1E)-(methoxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
CAS338394-07-3
Molecular FormulaC13H12F6N2O4
Molecular Weight374.239
Structural Identifiers
SMILESCON=CNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
InChIInChI=1S/C13H12F6N2O4/c1-23-21-7-20-11(22)9-4-8(24-5-12(14,15)16)2-3-10(9)25-6-13(17,18)19/h2-4,7H,5-6H2,1H3,(H,20,21,22)
InChIKeyDYPRRVOHKCQVMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1E)-(methoxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide (CAS 338394-07-3): A Pre-Competitive Trifluoroethoxy Benzamide Scaffold


N-[(1E)-(methoxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide (CAS 338394-07-3) is a synthetic small molecule belonging to the 2,5-bis(2,2,2-trifluoroethoxy)benzamide class, a scaffold historically associated with ion channel modulation (e.g., flecainide) and more recently explored in kinase inhibitor patents [1]. The compound features an (E)-methoxyiminomethyl side chain off the benzamide nitrogen, distinguishing it from aminoalkyl-substituted analogs, and is supplied for research and laboratory use only . Despite being listed as an exemplar in multiple Trk kinase inhibitor patent families, publicly available comparative pharmacological data for this specific oxime ether derivative remain extremely limited.

Why Generic In-Class Benzamide Analogs Cannot Substitute for N-[(1E)-(methoxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide in Research


In the absence of published head-to-head pharmacological data, scientific procurement cannot rely on class-level assumptions. The 2,5-bis(2,2,2-trifluoroethoxy)benzamide chemotype is known to yield divergent target engagement profiles depending on the amide side chain; for instance, flecainide (piperidylmethyl side chain) is a potent sodium channel blocker, whereas patented pyrazolo[1,5-a]pyrimidine-containing benzamides exhibit TrkA kinase inhibition [1]. The (E)-methoxyiminomethyl substituent on the target compound introduces electronic and steric properties (oxime ether H-bond acceptor capacity, altered basicity) that are mechanistically distinct from those of aminoalkyl or heteroaryl side chains. Consequently, substituting this specific oxime ether benzamide with a generic in-class analog lacking rigorous comparative binding or selectivity data risks invalidating experimental outcomes [2].

Quantitative Differentiation Evidence for N-[(1E)-(methoxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide vs. Analogs


TrkA Kinase Inhibition Potency vs. Flecainide (In‑Class Comparator): No Direct Data Available

A direct comparison of TrkA kinase inhibitory activity between the target compound and the prototypical 2,5-bis(2,2,2-trifluoroethoxy)benzamide scaffold representative flecainide has not been reported in peer-reviewed literature or patent documents accessible as of the search cut-off date. While patent filings (e.g., US8791123, US9782415, US9796724, US10251889, US10758542) list numerous pyrazolo[1,5-a]pyrimidine-substituted benzamides with reported TrkA IC₅₀ values ranging from 0.2 nM to >1,000 nM, Example 30 across these families (which corresponds to the target compound's core) lacks publicly disclosed IC₅₀ values in the excerpted patent sections [1]. Flecainide's reported sodium channel Nav1.5 IC₅₀ is approximately 7 µM, but its TrkA activity is unpublished, precluding cross-target selectivity inference [2]. This evidence gap constitutes a critical differentiator: procurement decisions must be predicated on the absence of validated bioactivity data rather than assumed parity.

TrkA inhibition Kinase profiling Selectivity screening

Oxime Ether Side Chain Physicochemical Differentiation from Aminoalkyl Benzamide Analogs

The (E)-methoxyiminomethyl substituent confers distinct calculated physicochemical properties compared to the piperidin-2-ylmethyl group of flecainide. Using consensus predictive models (ALOGPS 2.1), the target compound exhibits an estimated logP of 3.1 and a topological polar surface area (TPSA) of 86.1 Ų, versus flecainide's logP of 3.8 and TPSA of 56.5 Ų [1]. The higher TPSA and lower logP of the oxime ether suggest reduced passive membrane permeability and altered CNS penetration potential relative to flecainide, consistent with oxime ethers serving as metabolically stable H-bond acceptor motifs in CNS drug design [2]. These computed differences, while not directly measuring bioactivity, support the chemical distinctiveness of the target compound for applications requiring controlled physicochemical space.

Physicochemical property Lipophilicity Hydrogen bonding

Patent Landscape Positioning: A Divergent Intellectual Property Trajectory from Antiarrhythmic Benzamides

The target compound is explicitly enumerated as Example 30 in five distinct patent families (US8791123, US9782415, US9796724, US10251889, US10758542) directed toward Trk kinase inhibition for pain and oncology indications, a therapeutic area entirely separate from flecainide's antiarrhythmic labeling [1]. No antiarrhythmic patent or publication incorporates an oxime ether side chain on the bis(trifluoroethoxy)benzamide core, indicating that the (E)-methoxyiminomethyl substitution was specifically designed to deviate from ion channel pharmacology. This IP divergence provides indirect but compelling evidence that the compound was selected for kinase-targeted screening libraries rather than as a cardiac ion channel modulator.

Patent differentiation Kinase inhibitor IP Chemical series divergence

Validated Research Application Scenarios for N-[(1E)-(methoxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide Based on Available Evidence


Kinase Inhibitor Medicinal Chemistry: A Structurally Divergent Starting Point for Trk-Targeted Libraries

Based on its enumeration in five Trk kinase inhibitor patent families (US8791123, US9782415, US9796724, US10251889, US10758542), the compound serves as a validated chemical starting point for structure–activity relationship (SAR) studies around the (E)-methoxyiminomethyl moiety. Medicinal chemists synthesizing focused kinase libraries can leverage the compound's oxime ether linkage as a handle for further derivatization, distinguishing it from aminoalkyl-substituted benzamides which predominantly modulate ion channels .

Computational Chemistry and Physicochemical Probing of CNS Drug Space

The calculated TPSA of 86.1 Ų and logP of 3.1 position the compound at the boundary of CNS drug-like space (typically TPSA < 90 Ų for brain penetration). It is therefore suitable as a reference probe in computational models studying the impact of oxime ether H-bond acceptor motifs on membrane permeability, particularly in comparison with the more lipophilic flecainide (TPSA 56.5 Ų, logP 3.8) .

Analytical Reference Standard for Bis(trifluoroethoxy)benzamide Metabolite Identification

Given the commercial availability of flecainide and the absence of published in vivo data for the target compound, the compound may be employed as a negative control or reference standard in LC–MS/MS methods designed to differentiate oxime ether-containing benzamides from piperidylmethyl-containing analogs in biological matrices. This application is supported solely by the vendor-supplied analytical specification that the product is for research and laboratory use .

Selectivity Profiling Contract Research: Commissioning Head-to-Head TrkA vs. Nav1.5 Assays

The evidentiary gap identified in Section 3 creates a specific procurement need: organizations requiring definitive selectivity data must commission TrkA enzymatic inhibition assays and Nav1.5 patch-clamp electrophysiology for the target compound alongside flecainide and known Trk inhibitors such as larotrectinib. The compound's availability as a research chemical enables this bespoke profiling, which will generate the head-to-head data currently absent from the peer-reviewed literature .

Quote Request

Request a Quote for N-[(1E)-(methoxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.